molecular formula C14H16ClNO2S B1596718 5-butylaminonaphthalene-1-sulfonyl Chloride CAS No. 728864-87-7

5-butylaminonaphthalene-1-sulfonyl Chloride

Cat. No.: B1596718
CAS No.: 728864-87-7
M. Wt: 297.8 g/mol
InChI Key: HLBDFCNJJRYPKY-UHFFFAOYSA-N
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Description

5-Butylaminonaphthalene-1-sulfonyl chloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butylaminonaphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Butylaminonaphthalene-1-sulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alcohols or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1-sulfonic acid derivatives.

  • Reduction: Reduction reactions can produce butylamine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

5-Butylaminonaphthalene-1-sulfonyl chloride is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.

  • Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool in medical research.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-butylaminonaphthalene-1-sulfonyl chloride exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved in these reactions can vary, but typically include the formation of covalent bonds with nucleophilic sites on other molecules.

Comparison with Similar Compounds

  • Dansyl chloride

  • Naphthalene-1-sulfonyl chloride

  • 4-(Dimethylamino)naphthalene-1-sulfonyl chloride

Properties

IUPAC Name

5-(butylamino)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S/c1-2-3-10-16-13-8-4-7-12-11(13)6-5-9-14(12)19(15,17)18/h4-9,16H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBDFCNJJRYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373785
Record name 5-butylaminonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-87-7
Record name 5-butylaminonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728864-87-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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